1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid
Description
1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid is a pyrrolidine-based compound featuring a sulfonyl group linked to a 5-(ethoxycarbonyl)furan-2-yl moiety. The molecule combines a pyrrolidine-2-carboxylic acid backbone with a sulfonamide functional group, which is substituted at the nitrogen atom with a furan ring bearing an ethoxycarbonyl group at position 5.
The compound’s molecular formula is C₁₂H₁₅NO₇S, with a calculated molecular weight of 317.3 g/mol. Its synthesis likely involves sulfonylation of pyrrolidine-2-carboxylic acid with a suitably activated 5-(ethoxycarbonyl)furan-2-yl intermediate.
Properties
IUPAC Name |
1-(5-ethoxycarbonylfuran-2-yl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c1-2-19-12(16)9-5-6-10(20-9)21(17,18)13-7-3-4-8(13)11(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCLKXFEKHXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the furan-sulfonyl intermediate with the pyrrolidine carboxylic acid under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or pyrrolidine rings are replaced with other groups using appropriate reagents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H15NO7S
- Molecular Weight : 317.32 g/mol
- Structural Features : The compound features a pyrrolidine ring, a furan moiety, and functional groups such as sulfonyl and carboxylic acid, which contribute to its reactivity and biological activity.
Organic Synthesis
1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows chemists to construct more complex molecules through various reactions, including:
- Formation of Furan Ring : Achieved via cyclization of appropriate precursors.
- Introduction of Sulfonyl Group : Typically accomplished through sulfonation reactions using reagents like sulfur trioxide.
- Pyrrolidine Ring Formation : Involves cyclization reactions with amines and carbonyl compounds.
These synthetic routes enable the development of new compounds with diverse functionalities, which can be utilized in pharmaceuticals and materials science .
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial effects against various pathogens .
- Anti-inflammatory Effects : The compound's structural features suggest it may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
Case Study: Antimicrobial Activity
A study conducted on similar furan-sulfonamide derivatives demonstrated their efficacy against resistant bacterial strains, highlighting the potential of this compound as a lead compound for developing new antimicrobial agents .
Medicinal Chemistry
The compound is being explored for its therapeutic applications:
- Drug Development : Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
- Potential Therapeutic Uses : Investigated for conditions such as hypertension and cancer due to its ability to inhibit metalloproteases involved in disease progression .
Case Study: Cancer Research
Research has indicated that compounds similar to this compound show promise in inhibiting tumor growth in vitro. These findings suggest potential applications in cancer therapeutics .
Industrial Applications
In the industrial sector, this compound is utilized in synthesizing specialty chemicals. Its ability to serve as an intermediate in producing various chemical products makes it valuable for manufacturers seeking novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compound A : 1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid
Compound B : 1-[(5-Bromothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
- Substituent : 5-bromothien-2-yl.
- The thiophene ring offers greater aromaticity compared to furan.
- Molecular Weight: 336.2 g/mol (calculated for C₁₀H₁₀BrNO₅S).
- Commercial Status: Available (Santa Cruz Biotechnology, $380.00/g) .
Compound C : 1-(Indane-5-sulfonyl)pyrrolidine-2-carboxylic acid
Compound D : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
- Substituent : Methyl and oxo groups on the pyrrolidine ring.
- Key Features : Lacks a sulfonyl group; the oxo group increases polarity, influencing solubility and metabolic stability.
- Molecular Weight: 143.1 g/mol (C₇H₉NO₃).
- Commercial Status : Available (CAS 42346-68-9) .
Comparative Data Table
Research Implications
- Reactivity :
- Pharmacokinetics :
Biological Activity
1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid (CAS No. 1241830-03-4) is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a furan moiety, and various functional groups such as sulfonyl and carboxylic acid. The molecular formula is with a molecular weight of 317.32 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Structural Features
The compound's structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications. The presence of the furan ring and sulfonyl group enhances its reactivity and potential bioactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various studies.
Antimicrobial Activity
A study highlighted the antimicrobial properties of related pyrrolidine derivatives, suggesting that the sulfonyl group plays a crucial role in enhancing antibacterial efficacy. For instance, compounds with similar structures have shown activity against Gram-positive bacteria such as Bacillus subtilis .
Anticancer Potential
Research has demonstrated that pyrrolidine derivatives can inhibit key enzymes involved in cancer metabolism. For example, compounds structurally related to this compound have been shown to inhibit fatty acid synthase (FASN), a critical enzyme in cancer cell proliferation . This inhibition leads to reduced lipid synthesis and subsequent cell death in cancer models.
Anti-inflammatory Effects
Studies have indicated that compounds featuring pyrrolidine and furan rings can exhibit anti-inflammatory effects by modulating inflammatory pathways. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation-related tissue damage .
Case Studies
- Antimicrobial Efficacy : A series of pyrrolidine derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications at the sulfonyl position significantly enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that the introduction of the ethoxycarbonyl group increased the cytotoxicity of pyrrolidine derivatives by promoting apoptosis through caspase activation.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves cyclization reactions where furan derivatives are reacted with sulfonamides under specific conditions to yield the desired product. Such reactions may include:
- Cyclization Reactions : Utilizing furan derivatives in cyclization processes to create complex heterocyclic structures .
- Domino Reactions : Employing metal-free conditions to facilitate multi-component reactions leading to diverse products .
Future Directions
The versatility of the pyrrolidine scaffold suggests numerous avenues for future research, particularly in drug design aimed at enhancing the biological activity of existing compounds or developing novel therapeutic agents targeting specific diseases.
Q & A
Q. What are the recommended synthetic routes for 1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid, and how can reaction efficiency be optimized?
A stepwise synthesis is typically employed, starting with the sulfonation of pyrrolidine-2-carboxylic acid derivatives followed by coupling with 5-(ethoxycarbonyl)furan-2-yl groups. Optimization involves selecting catalysts (e.g., Lewis acids for sulfonyl group activation) and controlling reaction conditions (temperature, solvent polarity). Computational reaction path searches based on quantum chemical calculations can narrow down optimal conditions, reducing trial-and-error experimentation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : For confirming substituent positions (e.g., sulfonyl and ethoxycarbonyl groups) via chemical shifts and coupling constants.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy.
- HPLC with UV/Vis Detection : For purity assessment, especially when analogs like pyrrolidine-2-carboxylic acid derivatives exhibit similar retention times .
Q. What are the key stability considerations for storing this compound to prevent degradation?
Store in airtight containers under inert gas (e.g., nitrogen) at −20°C to minimize hydrolysis of the sulfonyl group. Avoid exposure to moisture, direct sunlight, or reactive solvents. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 month) can identify degradation pathways .
Advanced Research Questions
Q. How can computational chemistry be integrated into designing novel derivatives of this compound?
Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways for derivative synthesis. For example, modifying the furan ring’s substituents (e.g., replacing ethoxycarbonyl with trifluoromethyl groups) can be simulated to assess steric/electronic effects. ICReDD’s methodology combines computational predictions with experimental validation to prioritize derivatives with desired reactivity .
Q. What strategies resolve discrepancies between theoretical predictions and experimental data in synthesis?
Discrepancies may arise from unaccounted solvent effects or transition-state barriers. Mitigation includes:
Q. How can reactor design principles improve scalability for synthesizing this compound?
Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently, while continuous-flow reactors enhance heat/mass transfer for exothermic sulfonation steps. Process simulations (e.g., Aspen Plus) model large-scale production, identifying bottlenecks like catalyst deactivation or mixing inefficiencies .
Q. What methodologies assess the compound’s reactivity under varying pH and temperature conditions?
- pH-Dependent Stability Studies : Use buffered solutions (pH 1–13) with HPLC monitoring to track degradation.
- Thermogravimetric Analysis (TGA) : Identifies thermal decomposition thresholds.
- Kinetic Profiling : Measure reaction rates at 25–80°C to construct Arrhenius plots, revealing activation energy barriers .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data during characterization?
For ambiguous NMR signals (e.g., overlapping peaks from pyrrolidine ring protons):
Q. What steps validate purity when chromatographic results conflict with mass spectrometry data?
- Perform orthogonal analyses: Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities.
- Use ion mobility spectrometry (IMS) to separate isobaric contaminants unresolved by traditional MS .
Methodological Recommendations
- Synthetic Optimization : Prioritize computational screening over trial-and-error to conserve resources .
- Safety Protocols : Implement BASF’s risk-assessment guidelines, including fume hood use and emergency response plans for sulfonyl group reactivity .
- Data Validation : Cross-reference experimental results with open-access databases (e.g., PubChem, ECHA) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
